(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-thienyl)-2-propenenitrile
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Description
(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-thienyl)-2-propenenitrile, also known as MTPT, is an organic compound of the thienyl class that has been studied for its potential applications in synthetic organic chemistry. MTPT is a versatile platform for the synthesis of a variety of compounds and has been used in various research studies.
Scientific Research Applications
Antimicrobial Applications
A study described the synthesis and antimicrobial evaluation of thienopyrimidine derivatives, showcasing the potential of related compounds in creating antimicrobial agents. The research involved annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety through a series of chemical reactions, resulting in compounds that exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006).
Anticancer Activity
Another study focused on the microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives, including the use of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, demonstrating a one-pot procedure that yielded compounds with significant anticancer activity against different human cancer cell lines (Hadiyal et al., 2020).
Synthetic Methodologies
Research into hexahydro-2H-thieno[2,3-c]pyrrole derivatives showcased the compound as a low molecular weight polar scaffold useful in the search for new drugs. The study developed practical syntheses for derivatives of this scaffold, highlighting the potential to generate libraries of 3D-shaped molecules for drug discovery (Yarmolchuk et al., 2011).
Novel Compound Synthesis
Explorations in pyrrole chemistry have led to the synthesis of 2-pyrrolecarbonitrile and its nitration products, illustrating the versatility of related compounds in synthesizing novel organic molecules. This research provides insight into the directing effects of the 2-cyano group during nitration in the pyrrole series (Anderson, 1959).
properties
IUPAC Name |
(E)-2-(1-methylpyrrole-2-carbonyl)-3-thiophen-3-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-15-5-2-3-12(15)13(16)11(8-14)7-10-4-6-17-9-10/h2-7,9H,1H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKDYLHNTXLSTL-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=CC2=CSC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)/C(=C/C2=CSC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-thienyl)-2-propenenitrile |
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